molecular formula C24H26N2O2 B14517593 9-(Dibutylamino)-5H-benzo[a]phenoxazin-5-one CAS No. 62770-28-9

9-(Dibutylamino)-5H-benzo[a]phenoxazin-5-one

Cat. No.: B14517593
CAS No.: 62770-28-9
M. Wt: 374.5 g/mol
InChI Key: QFYIXVWACJAFEI-UHFFFAOYSA-N
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Description

9-(Dibutylamino)-5H-benzo[a]phenoxazin-5-one is a synthetic organic compound known for its unique photophysical properties. It is a derivative of benzo[a]phenoxazin-5-one, with a dibutylamino group attached at the 9-position. This compound exhibits strong fluorescence, making it valuable in various scientific and industrial applications, particularly in the field of photonics and fluorescence microscopy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(Dibutylamino)-5H-benzo[a]phenoxazin-5-one typically involves the condensation of 9-chloro-5H-benzo[a]phenoxazin-5-one with dibutylamine. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to reflux for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to maximize yield and purity. The final product is purified through recrystallization or chromatography techniques to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

9-(Dibutylamino)-5H-benzo[a]phenoxazin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

9-(Dibutylamino)-5H-benzo[a]phenoxazin-5-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9-(Dibutylamino)-5H-benzo[a]phenoxazin-5-one primarily involves its interaction with light. The compound absorbs light at specific wavelengths and re-emits it as fluorescence. This property is exploited in various imaging and diagnostic applications. The molecular targets and pathways involved include interactions with cellular membranes and other biomolecules, which enhance its fluorescence properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-(Dibutylamino)-5H-benzo[a]phenoxazin-5-one is unique due to its dibutylamino group, which imparts distinct photophysical properties compared to its analogs. This makes it particularly useful in applications requiring specific fluorescence characteristics .

Properties

CAS No.

62770-28-9

Molecular Formula

C24H26N2O2

Molecular Weight

374.5 g/mol

IUPAC Name

9-(dibutylamino)benzo[a]phenoxazin-5-one

InChI

InChI=1S/C24H26N2O2/c1-3-5-13-26(14-6-4-2)17-11-12-20-22(15-17)28-23-16-21(27)18-9-7-8-10-19(18)24(23)25-20/h7-12,15-16H,3-6,13-14H2,1-2H3

InChI Key

QFYIXVWACJAFEI-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C1=CC2=C(C=C1)N=C3C4=CC=CC=C4C(=O)C=C3O2

Origin of Product

United States

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